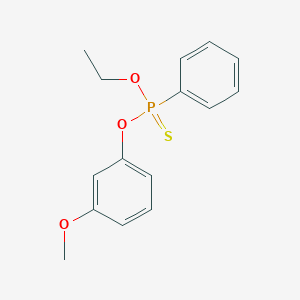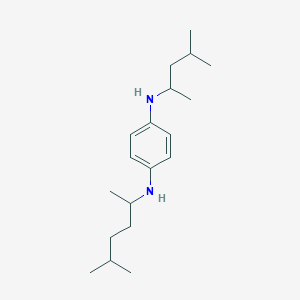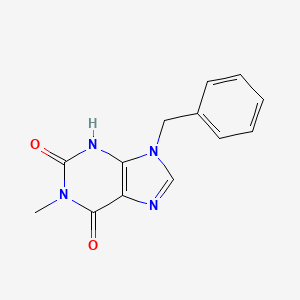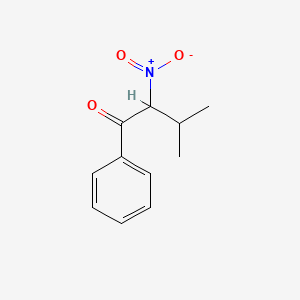![molecular formula C13H10Br2 B14608001 4,10-Dibromobicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene CAS No. 60154-56-5](/img/structure/B14608001.png)
4,10-Dibromobicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,10-Dibromobicyclo[551]trideca-1,3,5,7,9,11-hexaene is a chemical compound known for its unique bicyclic structure This compound contains a twelve-membered ring with two bromine atoms attached at the 4th and 10th positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,10-Dibromobicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene typically involves the bromination of bicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene. This can be achieved through the reaction of the parent compound with bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform, under controlled temperature conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4,10-Dibromobicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxygen-containing derivatives.
Reduction Reactions: Reduction of the double bonds within the ring system can lead to the formation of saturated bicyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines. These reactions are typically carried out in polar solvents like ethanol or water.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted bicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaenes.
Oxidation Reactions: Products include ketones, alcohols, and carboxylic acids.
Reduction Reactions: Products include saturated bicyclic compounds.
Wissenschaftliche Forschungsanwendungen
4,10-Dibromobicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and resins.
Wirkmechanismus
The mechanism of action of 4,10-Dibromobicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene involves its interaction with molecular targets through its bromine atoms and double bonds. The bromine atoms can participate in halogen bonding, while the double bonds can undergo various chemical transformations. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to diverse biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene: The parent compound without bromine substitution.
4,10-Dichlorobicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene: A similar compound with chlorine atoms instead of bromine.
4,10-Diiodobicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene: A similar compound with iodine atoms instead of bromine.
Uniqueness
4,10-Dibromobicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and potential applications. The bromine atoms enhance the compound’s ability to participate in halogen bonding and other interactions, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
60154-56-5 |
|---|---|
Molekularformel |
C13H10Br2 |
Molekulargewicht |
326.03 g/mol |
IUPAC-Name |
4,10-dibromobicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene |
InChI |
InChI=1S/C13H10Br2/c14-12-5-1-10-2-6-13(15)8-4-11(9-10)3-7-12/h1-8H,9H2 |
InChI-Schlüssel |
VSSCFCJGOXOVCP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=C(C=CC1=CC=C(C=C2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Azabicyclo[3.1.0]hex-2-ene, 1,5-dimethyl-3-phenyl-](/img/structure/B14607955.png)
![Decahydrobenzo[b]cyclopenta[d]pyran-4(1H)-one](/img/structure/B14607962.png)
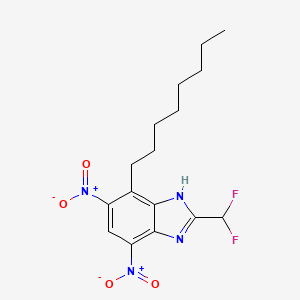
![Benzene, 4-[1-(ethylthio)-2-nitroethyl]-1,2-dimethoxy-](/img/structure/B14607968.png)
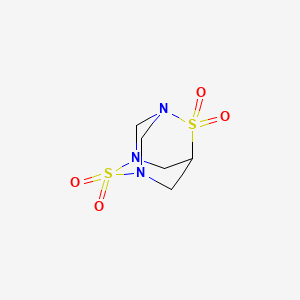
![2-[(E)-propylsulfanyliminomethyl]phenol](/img/structure/B14607979.png)
